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2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one

Catalog No.
S15735678
CAS No.
M.F
C9H13N3O2
M. Wt
195.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2...

Product Name

2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one

IUPAC Name

2-iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C9H13N3O2/c10-8-11-7(13)9(14-8)5-12-3-1-6(9)2-4-12/h6H,1-5H2,(H2,10,11,13)

InChI Key

YQCRJOCISRXINE-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C3(C2)C(=O)NC(=N)O3

2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one is a complex organic compound classified as an azaspirodecane derivative. Its structure features a spirocyclic arrangement that combines an oxazolidine ring with an azabicyclo[2.2.2]octane framework. This unique architecture contributes to its potential applications in organic and medicinal chemistry, as well as materials science, due to the compound's intriguing properties and reactivity .

, including:

  • Oxidation: Transformation involving the addition of oxygen or the removal of hydrogen.
  • Reduction: Reactions that involve the gain of electrons or the decrease in oxidation state.
  • Substitution Reactions: These reactions replace one functional group in the molecule with another.

Common reagents employed in these reactions include formaldehyde, aryl or alkyl propiolic acids, and transition metal catalysts such as copper(I) iodide and copper(II) bromide .

The synthesis of 2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one can be achieved through several methods:

  • Multicomponent Reactions: Involving 1,2-amino alcohols.
    • Metal-free Domino Annulation/Mannich Reactions: A straightforward approach that does not require metal catalysts.
    • Transition Metal-Catalyzed Cascade Reactions: Utilizing metal catalysts for more complex transformations.
    • One-Pot Asymmetric Azaelectrocyclization: A method that allows for the formation of multiple bonds in a single reaction vessel .

The compound has diverse applications across various scientific fields:

  • Organic Chemistry: Serves as an intermediate in synthesizing biologically active molecules.
  • Medicinal Chemistry: Potentially useful in drug development due to its unique pharmacological properties.
  • Materials Science: Acts as a building block for designing novel materials with specific functionalities .

Research into the interaction of 2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one with biological molecules is ongoing. Initial findings indicate that its structural features enable interactions with various molecular targets, which may influence its biological activity. Understanding these interactions is crucial for determining its therapeutic potential and optimizing its use in drug design .

When compared to other compounds within the same class, such as:

  • 4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one
  • (2S)-2-Methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]

The uniqueness of 2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one lies in its specific spirocyclic configuration and the presence of both imino and oxazolidine functionalities. This structural complexity may contribute to distinct reactivity patterns and biological interactions compared to its analogs .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

195.100776666 g/mol

Monoisotopic Mass

195.100776666 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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